molecular formula C29H42N8O10 B12521129 L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine CAS No. 807366-23-0

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine

Cat. No.: B12521129
CAS No.: 807366-23-0
M. Wt: 662.7 g/mol
InChI Key: FRBXUPMIFHRTIC-VUBDRERZSA-N
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Description

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine is a synthetic peptide composed of six amino acids: tyrosine, serine, glycine, histidine, serine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as HPLC (high-performance liquid chromatography), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced thiol-containing peptides.

    Substitution: Peptides with modified side chains or functional groups.

Scientific Research Applications

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-seryl-L-leucine: A shorter peptide with similar amino acid composition.

    Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: An oligopeptide with a different sequence but containing some of the same amino acids.

Uniqueness

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for specific interactions and activities that may not be present in other peptides.

Properties

CAS No.

807366-23-0

Molecular Formula

C29H42N8O10

Molecular Weight

662.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H42N8O10/c1-15(2)7-21(29(46)47)35-28(45)23(13-39)37-27(44)20(9-17-10-31-14-33-17)34-24(41)11-32-26(43)22(12-38)36-25(42)19(30)8-16-3-5-18(40)6-4-16/h3-6,10,14-15,19-23,38-40H,7-9,11-13,30H2,1-2H3,(H,31,33)(H,32,43)(H,34,41)(H,35,45)(H,36,42)(H,37,44)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

FRBXUPMIFHRTIC-VUBDRERZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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